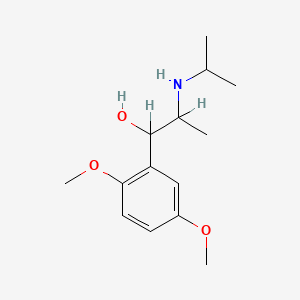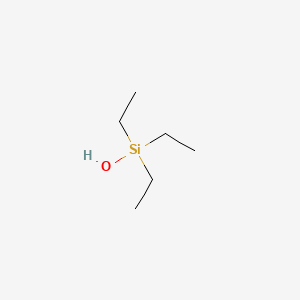
トリエチルシラノール
概要
説明
Triethylsilanol, also known as Triethylsilanol, is a useful research compound. Its molecular formula is C6H16OSi and its molecular weight is 132.28 g/mol. The purity is usually 95%.
The exact mass of the compound Triethylsilanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triethylsilanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylsilanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
シリル化反応
トリエチルシラノールは、シリル化反応によく使用されます。複雑な分子の多段階化学合成では、シリルエーテルはヒドロキシル基の保護基として役立ちます。これらの反応は、アルコールまたはフェノールの水素原子をシリル基(トリエチルシリルなど)で置換することで、安定性と反応性を向上させることを含みます。 研究者は、合成プロセス中の官能基を保護するためにこの技術を使用しています {svg_1}.
触媒作用とルイス酸挙動
トリエチルシラノールは、電子不足のケイ素原子のため、ルイス酸挙動を示します。研究者は、ルイス酸触媒反応など、さまざまな反応におけるその触媒特性を調査しています。例えば、炭素-炭素結合の形成、環化、および転位を促進することができます。その独特の反応性により、合成化学において貴重なツールとなっています。
要約すると、トリエチルシラノールは、官能基の保護から表面の改質、分析技術の強化まで、化学研究において多面的役割を果たしています。 その汎用性により、さまざまな科学分野で革新的な用途が生まれています {svg_2} {svg_3}. さらに詳しい情報や他の用途が必要な場合は、お気軽にお問い合わせください!
作用機序
Target of Action
Triethylsilanol is an organosilicon compound with the formula (C2H5)3SiOH . It is a trialkylsilane, and the Si-OH bond is reactive . The primary targets of Triethylsilanol are various organic compounds, particularly those containing multiple bonds and carbonyl groups .
Mode of Action
Triethylsilanol interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of Triethylsilanol across multiple bonds, such as those found in alkenes and alkynes . The Si-H bond in Triethylsilanol is particularly reactive, making it an effective reducing agent in organic synthesis .
Biochemical Pathways
Triethylsilanol is involved in the synthesis of organosiloxanes . It is used as a reducing agent and as a precursor to silyl ethers . In the presence of a catalyst, it can add across multiple bonds in a process known as hydrosilylation . This reaction is used in the synthesis of complex molecules, where silyl ethers are often employed for the protection of hydroxyl groups .
Pharmacokinetics
Its physical properties suggest that it would have a high boiling point (158 °c) and a relatively low density (0864 g/mL at 25 °C), which could impact its absorption, distribution, metabolism, and excretion
Result of Action
The result of Triethylsilanol’s action is the formation of new organosiloxane compounds. For example, in the presence of a catalyst, Triethylsilanol can react with terminal alkynes to form silyl ethers . These products have various applications in organic synthesis .
Action Environment
Triethylsilanol is physically very similar to comparable hydrocarbons. As with all organosilicon hydrides, it is capable of releasing hydrogen gas upon storage, particularly in the presence of acids, bases, or fluoride-releasing salts . These environmental factors can influence the action, efficacy, and stability of Triethylsilanol.
Safety and Hazards
生化学分析
Biochemical Properties
Triethylsilanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds with hydroxyl groups, which can influence the structure and function of proteins. Triethylsilanol can also act as a reducing agent in certain biochemical reactions, facilitating the reduction of specific substrates. Its interactions with enzymes such as hydrolases and oxidoreductases are particularly noteworthy, as these interactions can modulate enzyme activity and stability .
Cellular Effects
Triethylsilanol has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Triethylsilanol can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of Triethylsilanol involves its ability to bind to specific biomolecules and modulate their activity. Triethylsilanol can form covalent bonds with certain amino acid residues in proteins, leading to changes in protein structure and function. It can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Furthermore, Triethylsilanol can influence gene expression by binding to DNA or RNA molecules, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethylsilanol can change over time due to its stability and degradation properties. Triethylsilanol is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of siloxane dimers. Over time, this degradation can affect the compound’s activity and its interactions with biomolecules. Long-term studies have shown that Triethylsilanol can have sustained effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of Triethylsilanol vary with different dosages in animal models. At low doses, Triethylsilanol can enhance certain biochemical reactions and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range lead to adverse effects .
Metabolic Pathways
Triethylsilanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in cells. Triethylsilanol’s interactions with enzymes such as cytochrome P450 oxidases are particularly important in its metabolic processing .
Transport and Distribution
Within cells and tissues, Triethylsilanol is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on the concentration and cellular context. Once inside the cell, Triethylsilanol can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s activity and its overall distribution within the cell .
Subcellular Localization
Triethylsilanol exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Triethylsilanol can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and modulate their activity. These localization patterns are crucial for understanding the compound’s biochemical effects and its role in cellular processes .
特性
IUPAC Name |
triethyl(hydroxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMSIBFANXCZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060498 | |
| Record name | Triethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-52-4 | |
| Record name | Triethylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1,1,1-triethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1,1-triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylsilanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triethylsilanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4HY4NF4Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triethylsilanol readily reacts with silanol groups (Si-OH) present on surfaces like glass or silica. [, , , ] This reaction forms strong covalent siloxane bonds (Si-O-Si) with the surface, liberating methanol as a byproduct. [, ] This interaction leads to the "silanization" of the surface, modifying its hydrophobicity, reactivity, and adhesion properties. [, , , ]
A: * Molecular Formula: (C2H5)3SiOH* Molecular Weight: 148.33 g/mol* Spectroscopic Data: The key spectroscopic features of triethylsilanol are the characteristic O-H and Si-O stretching vibrations observed in infrared (IR) spectroscopy. [, , ] The O-H stretching appears as a broad band around 3200-3600 cm-1, influenced by hydrogen bonding. [] The Si-O stretching is observed around 1000-1100 cm-1. [] Nuclear magnetic resonance (NMR) spectroscopy can further elucidate the structure, with distinct signals for the ethyl groups and the silanol proton. [, ]
A: Triethylsilanol exhibits good compatibility with non-polar solvents like benzene, toluene, and octane. [, ] It reacts readily with water, alcohols, and amines, so these should be avoided. [, , ] Triethylsilanol demonstrates stability under ambient conditions but can undergo self-condensation at elevated temperatures or in the presence of catalysts, forming hexaethyldisiloxane. [, , ]
A: Density Functional Theory (DFT) calculations have been employed to study the molecular structure and vibrational spectra of triethylsilanol, providing insights into its conformational preferences and hydrogen bonding behavior. [] Computational methods are also valuable for investigating reaction mechanisms and predicting properties of related silanes and silanols.
A: Modifying the alkyl groups in triethylsilanol influences its physical properties and reactivity. For instance, increasing the alkyl chain length generally decreases the tendency for self-condensation. [] Replacing ethyl groups with bulkier substituents can impact the accessibility of the silanol group, affecting its reactivity towards other molecules. [] Additionally, introducing functional groups like amines can significantly alter the molecule's interactions with surfaces, as demonstrated by the distinct behavior of (γ-Aminopropyl)triethoxysilane (APTES) compared to triethylsilanol. []
A: Triethylsilanol is generally stable under ambient conditions but should be stored under anhydrous conditions to prevent hydrolysis and self-condensation. [] Formulating it in non-polar, aprotic solvents like toluene or hexane can enhance its stability. []
A: Other silane coupling agents with different functionalities, like (3-Aminopropyl)triethoxysilane (APTES) or Chlorotrimethylsilane, can be considered as alternatives depending on the specific application. [, ] The choice depends on the desired surface properties, reactivity, and compatibility with the intended system.
A:
Gas Liquid Chromatography (GLC): This technique is valuable for analyzing the products and monitoring the kinetics of reactions involving triethylsilanol, such as its condensation with trimethylmethoxysilane. [, ] * Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying triethylsilanol and studying its hydrogen bonding interactions. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy:* NMR provides detailed structural information about triethylsilanol and its reaction products. [, ]
A: Research on triethylsilanol and related silanes has evolved significantly over the past decades, driven by their applications in surface modification, adhesion promotion, and as precursors for advanced materials. [] Early studies focused on their synthesis, physical properties, and reactivity. [, ] Subsequent research explored their use as coupling agents for polymers and fillers, leading to advancements in composite materials. [, ] More recently, there has been growing interest in utilizing silanes and silanols in areas like catalysis, sensing, and nanotechnology. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




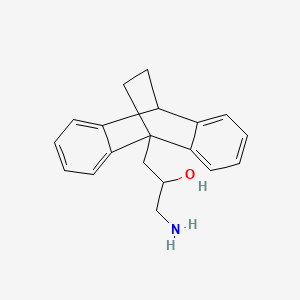
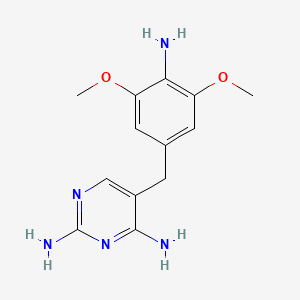

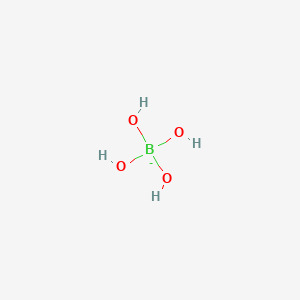
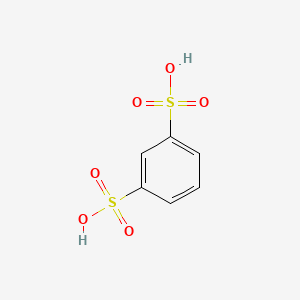

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1199294.png)

![3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1199297.png)
